Copper phytate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of phytic acid, hexacopper (II) salt typically involves the reaction of phytic acid with copper (II) salts under controlled conditions. One common method is to dissolve phytic acid in water and then add a solution of copper (II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of the copper phytate complex. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production of phytic acid, hexacopper (II) salt follows similar principles but on a larger scale. The process involves the use of large reactors where phytic acid and copper (II) sulfate solutions are mixed and reacted under controlled temperature and pH conditions. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .

Análisis De Reacciones Químicas

pH-Dependent Stability and Proton Competition

The stability of copper phytate complexes is highly pH-sensitive:

-

Acidic Conditions (pH < 4) : Cu²⁺ competes with protons for binding to phosphate groups, increasing phytate’s acidity and altering deprotonation patterns .

-

Neutral to Alkaline Conditions (pH 5.5–10.5) :

ATR/IR and Raman Spectroscopy :

-

Phosphate group vibrations (νPO₃²⁻ at 990–1130 cm⁻¹) shift upon Cu binding, indicating direct metal-oxygen interactions.

-

DFT Calculations : Optimized geometries show Cu²⁺ coordinates with equatorial phosphate groups, stabilizing axial conformations of phytate.

EPR and Magnetic Studies :

-

Cu(II) phytate exhibits rhombic symmetry (g∥ = 2.25, g⟂ = 2.06) due to distorted octahedral coordination.

-

Antiferromagnetic interactions dominate in polynuclear complexes (e.g., IP6Cu₃).

Reactivity with Enzymes and Biomolecules

-

Phytase Inhibition :

-

Ternary Complex Formation :

Redox Behavior and Catalytic Implications

-

Cu(I) vs. Cu(II) :

-

Catalytic Activity :

Comparative Stability with Other Metal Phytates

| Metal Ion | Ionic Radius (Å) | Slope at EP2* | Stability Trend |

|---|---|---|---|

| Cu(II) | 0.73 | +0.51 | Moderate |

| Cu(I) | 0.77 | +0.84 | Low |

| Zn(II) | 0.74 | +0.60 | High |

| Fe(II) | 0.78 | +1.20 | Very High |

*Slope values reflect NaOH consumption per mole of added metal at equivalent points (EPs) .

Key Reaction Mechanisms

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Enhancing Nutrient Availability

Copper phytate plays a critical role in improving the bioavailability of nutrients in plants. Phytic acid, primarily found in seeds and grains, can bind essential minerals like zinc and iron, rendering them less available for absorption. However, when complexed with copper, studies have shown that this compound can enhance the bioavailability of these minerals in crops, potentially leading to improved growth and yield .

1.2 Copper Source in Fertilizers

Copper is vital for plant growth as it acts as a cofactor for various enzymes involved in photosynthesis and respiration. The use of this compound as a fertilizer can provide a more bioavailable source of copper compared to traditional inorganic sources like copper sulfate. Research indicates that this compound may improve nutrient uptake efficiency in crops, thus enhancing overall plant health and productivity .

Animal Nutrition

2.1 Growth Performance in Livestock

Recent studies have highlighted the interactive effects of copper sources and phytase on growth performance in nursery pigs. It was found that diets supplemented with copper methionine hydroxy analogue chelate (Cu-MHAC) alongside phytase resulted in better average daily gain (ADG) compared to those fed with traditional copper sources like copper sulfate (CuSO4). The presence of phytase enhanced the digestibility of phosphorus and other nutrients, suggesting that this compound complexes can improve feed efficiency and overall growth performance .

2.2 Bioavailability of Copper

Research has demonstrated that phytic acid enhances the bioavailability of copper in animal diets. In studies involving Cu-deficient rats, the addition of phytic acid significantly improved the absorption and utilization of copper compared to diets lacking this compound. This suggests that incorporating this compound into animal feeds could help address deficiencies while promoting better health outcomes .

Health Benefits for Humans

3.1 Antioxidant Properties

Phytates have been recognized for their potential health benefits, including antioxidant and anticancer properties. Recent clinical studies suggest that phytic acid may reduce pathological calcifications in blood vessels and organs while also providing protective effects against oxidative stress . The incorporation of copper into these complexes may further enhance their therapeutic potential.

3.2 Mineral Absorption

Despite being labeled an anti-nutrient due to its ability to bind essential minerals and reduce their absorption, recent findings indicate that phytic acid can also facilitate the absorption of certain nutrients when properly balanced with other dietary components like copper. This dual role highlights the complexity of phytates in human nutrition and their potential benefits when consumed as part of a balanced diet .

Case Studies

Mecanismo De Acción

The mechanism of action of phytic acid, hexacopper (II) salt involves its strong chelating properties, which allow it to bind to metal ions and form stable complexes. This chelation process can interfere with the availability of metal ions, affecting various biochemical and physiological processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Copper phytate is unique due to its strong chelating properties and ability to form stable complexes with copper ions. Similar compounds include:

Phytic acid, zinc salt: Forms stable complexes with zinc ions and is used in similar applications.

Phytic acid, iron salt: Known for its strong binding affinity to iron ions and used in various biological and industrial applications.

Phytic acid, calcium salt: Forms complexes with calcium ions and is studied for its potential health benefits.

This compound stands out due to its specific interactions with copper ions, making it particularly useful in applications where copper’s unique properties are desired .

Actividad Biológica

Copper phytate, a complex formed between copper ions and phytic acid, has garnered attention for its potential biological activities and health benefits. This article reviews the biological activity of this compound, focusing on its interactions in biological systems, its effects on nutrient absorption, and its implications for health.

1. Formation and Characteristics of this compound

This compound is formed when copper ions bind to phytic acid, a naturally occurring compound found in many plant seeds. This complex is significant because phytic acid can chelate metal ions, affecting their bioavailability and physiological roles in living organisms.

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Solubility | Varies with pH; generally low in acidic conditions |

| Stability | High stability at physiological pH |

| Biological Role | Potential antioxidant properties, nutrient chelation |

2.1 Nutrient Absorption

Research indicates that this compound can influence the absorption of minerals such as calcium and iron. A study demonstrated that the presence of phytate in diets could reduce the absorption of copper, but the formation of copper-phytate complexes may enhance the bioavailability of other nutrients due to their chelating properties .

In a controlled study involving young men, the addition of phytate did not significantly affect copper absorption from the diet, suggesting that while phytate can bind copper, it does not necessarily inhibit its absorption under all conditions .

2.2 Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Phytic acid itself exhibits antioxidant properties, which may be enhanced when complexed with copper. This interaction could provide protective effects against oxidative stress in cells .

3.1 Clinical Trial on Cancer Patients

In a double-blind clinical trial involving breast cancer patients, administration of phytate (200 mg/day) showed improvements in quality of life and reduced chemotherapy side effects compared to a control group. Although this study did not specifically focus on this compound, it highlights the potential health benefits associated with phytates in general .

3.2 Animal Studies on Growth Performance

A study investigating the effects of different sources of copper (including this compound) on nursery pigs found that diets supplemented with chelated forms of copper improved growth performance and nutrient digestibility compared to traditional sources like copper sulfate . This suggests that this compound may enhance nutrient utilization in livestock.

4. Implications for Health and Nutrition

This compound's ability to chelate minerals suggests potential applications in dietary supplements aimed at improving mineral bioavailability. Moreover, its antioxidant properties could be harnessed in functional foods designed to combat oxidative stress-related diseases.

Table 2: Summary of Research Findings

5. Conclusion

This compound represents a fascinating area of research with implications for nutrition and health. Its dual role as a mineral chelator and an antioxidant positions it as a valuable component in dietary formulations. Further studies are needed to fully elucidate its mechanisms and potential therapeutic applications.

Propiedades

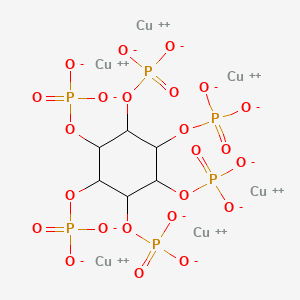

IUPAC Name |

hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJMZSVSXIKES-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cu6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-50-4 | |

| Record name | Phytic acid, hexacopper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.